N-(5-amino-2-methylphenyl)-3-methylbenzamide

Description

BenchChem offers high-quality N-(5-amino-2-methylphenyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-amino-2-methylphenyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWQDRXFBRYVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586136 | |

| Record name | N-(5-Amino-2-methylphenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905811-03-2 | |

| Record name | N-(5-Amino-2-methylphenyl)-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-amino-2-methylphenyl)-3-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(5-amino-2-methylphenyl)-3-methylbenzamide. This molecule is a member of the aminophenyl benzamide class, a scaffold of significant interest in medicinal chemistry and materials science. While specific data for this exact isomer is not widely published, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust profile for researchers. We will cover its chemical identity, physicochemical characteristics, a validated synthesis protocol, detailed analytical characterization, potential applications, and essential safety protocols. This guide is intended to serve as a foundational resource for scientists engaged in drug discovery, organic synthesis, and materials development.

Chemical Identity and Core Properties

N-(5-amino-2-methylphenyl)-3-methylbenzamide is an aromatic amide featuring a substituted phenylenediamine ring linked to a methyl-substituted benzoyl group. The precise arrangement of these functional groups—specifically the meta positioning of the methyl group on the benzamide ring and the specific substitution on the phenylamine moiety—is critical to its three-dimensional structure and subsequent reactivity and biological activity.

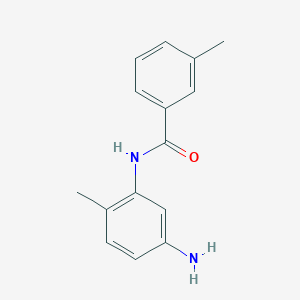

Chemical Structure:

Caption: Chemical structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(5-amino-2-methylphenyl)-3-methylbenzamide | - |

| Molecular Formula | C₁₅H₁₆N₂O | PubChem[1] |

| Molecular Weight | 240.30 g/mol | PubChem[1] |

| Exact Mass | 240.126263 Da | PubChem[1] |

| CAS Number | Not assigned | - |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | - |

| InChI Key | (Predicted) | - |

(Note: Data for Molecular Formula, Weight, and Mass are based on the isomeric structure N-(5-amino-2-methylphenyl)-4-methylbenzamide as a proxy, since they share the same atomic composition.)

Physicochemical Characteristics

The physicochemical properties of a molecule are paramount in determining its behavior in both chemical and biological systems. They influence solubility, permeability, and interaction with biological targets. The data presented below are computed values for the closely related isomer, N-(5-amino-2-methylphenyl)-4-methylbenzamide, which serve as a reliable estimate for the target compound.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development | Source |

|---|---|---|---|

| XLogP3 | 2.6 | Measures lipophilicity, affecting absorption and distribution. | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts membrane permeability and oral bioavailability. | PubChem[1] |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. | PubChem[1] |

| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding entropy. | PubChem[1] |

Synthesis and Purification

The synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide is most efficiently achieved through a two-step process involving an initial amide coupling followed by the reduction of a nitro group. This strategy is preferred because it avoids potential side reactions and polymerization that can occur when working with the unprotected diamine starting material.

3.1. Synthetic Pathway Overview

The core of the synthesis is the formation of the amide bond between 3-methylbenzoyl chloride and 2-methyl-5-nitroaniline. The resulting nitro-intermediate is then subjected to a catalytic hydrogenation to yield the final amino product. This pathway ensures high yields and purity.

Caption: Proposed two-step synthesis of the target compound.

3.2. Detailed Experimental Protocol

-

Expertise & Causality: This protocol is designed for robustness. The use of pyridine as a mild base in Step 1 is crucial to neutralize the HCl byproduct of the acylation, preventing potential side reactions with the aniline. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. In Step 2, Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for nitro group reductions under hydrogen atmosphere; ethanol is an excellent solvent that facilitates the dissolution of the substrate and product.

-

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)-3-methylbenzamide

-

To a solution of 2-methyl-5-nitroaniline (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Cool the mixture to 0°C using an ice bath.

-

Add a solution of 3-methylbenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes. The acyl chloride is prepared from m-toluic acid and a chlorinating agent like thionyl chloride[2].

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl (aq). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the nitro-intermediate as a solid.

-

-

Step 2: Synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide

-

Dissolve the N-(2-methyl-5-nitrophenyl)-3-methylbenzamide intermediate (1.0 eq) in ethanol (0.1 M) in a hydrogenation flask.

-

Carefully add 10% Palladium on carbon (10% w/w).

-

Seal the flask, evacuate, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

-

Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 8-12 hours. The reaction is self-validating; completion is indicated by the cessation of hydrogen uptake and confirmed by TLC.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, N-(5-amino-2-methylphenyl)-3-methylbenzamide, as a purified solid. A similar reduction process using ammonium formate as the hydrogen source is also effective and can be considered for scalability[3].

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures.

-

¹H NMR Spectroscopy (Proton NMR):

-

Amide Proton (N-H): A broad singlet is expected in the downfield region, typically between δ 8.5-10.0 ppm.

-

Aromatic Protons: The spectrum will show complex multiplets in the aromatic region (δ 6.5-8.0 ppm). The protons on the 3-methylbenzamide ring will exhibit a distinct pattern, while the three protons on the aminophenyl ring will show characteristic splitting based on their positions relative to the methyl and amino groups.

-

Amine Protons (NH₂): A broad singlet, typically integrating to 2H, is expected between δ 3.5-5.0 ppm. The exact shift is solvent-dependent and the peak may disappear upon a D₂O shake.

-

Methyl Protons (CH₃): Two distinct singlets, each integrating to 3H, are expected in the upfield region (δ 2.2-2.5 ppm), corresponding to the two methyl groups on the aromatic rings.

-

-

¹³C NMR Spectroscopy (Carbon NMR):

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear as a single peak in the downfield region, around δ 165-170 ppm.

-

Aromatic Carbons: A series of peaks between δ 110-150 ppm will correspond to the 12 aromatic carbons. The carbons attached to nitrogen and the methyl groups will have distinct chemical shifts.

-

Methyl Carbons (CH₃): Two peaks in the upfield region, typically between δ 18-25 ppm, will correspond to the two methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two distinct bands are expected. A sharp band around 3400-3300 cm⁻¹ for the amide N-H stretch, and two bands in the same region for the primary amine (NH₂) symmetric and asymmetric stretches.

-

C=O Stretching: A strong, sharp absorption band characteristic of the amide I band will be present around 1650-1680 cm⁻¹.

-

Aromatic C-H Stretching: Peaks will be observed just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 240.

-

Fragmentation Pattern: Key fragmentation would likely involve cleavage of the amide bond, leading to fragments corresponding to the 3-methylbenzoyl cation (m/z = 119) and the 5-amino-2-methylphenylaminyl radical cation (m/z = 121). Further fragmentation of these ions would also be observed.

-

Applications in Research and Development

Aminophenyl benzamide derivatives are recognized as privileged structures in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various interactions with biological targets[4][5].

-

Scaffold for Kinase Inhibitors: The core structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide is highly analogous to fragments found in numerous kinase inhibitors. For example, the related compound N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia[3][6]. The free amine group on the phenylenediamine ring serves as a critical attachment point for heterocyclic systems that target the ATP-binding pocket of kinases.

-

Histone Deacetylase (HDAC) Inhibitors: The benzamide functional group is a known zinc-binding group present in many HDAC inhibitors[7][8]. The aminophenyl portion of the molecule can be further functionalized to interact with the surface of the enzyme, making this compound a valuable starting point for the development of novel epigenetic modulators.

-

Building Block in Organic Synthesis: Beyond pharmaceuticals, this compound serves as a versatile bifunctional building block. The primary amine can be selectively functionalized through diazotization, acylation, or alkylation, while the amide bond provides structural rigidity.

Safety and Handling

While no specific safety data exists for N-(5-amino-2-methylphenyl)-3-methylbenzamide, data from structurally similar aromatic amines and benzamides should be used to guide handling procedures.

Table 3: GHS Hazard Information (Inferred from Analogues)

| Hazard Statement | Description | GHS Code | Source (Analogue) |

|---|---|---|---|

| Acute Toxicity, Oral | Harmful if swallowed | H302 | PubChem[9] |

| Skin Irritation | Causes skin irritation | H315 | PubChem[9][10] |

| Eye Irritation | Causes serious eye irritation | H319 | PubChem[9][10] |

| Respiratory Irritation | May cause respiratory irritation | H335 | PubChem[9][10] |

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools to weigh and transfer the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- Liu, W., et al. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

PubChem. (n.d.). 2-Amino-3-methylbenzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). N-(5-amino-2-methylphenyl)-4-methylbenzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Imatinib amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Mahipal, et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry.

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved January 26, 2026, from [Link]

- Wang, Y., et al. (2013). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved January 26, 2026, from [Link]

-

Eurekaselect. (n.d.). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Retrieved January 26, 2026, from [Link]

-

Tony St John. (2018). Determining a Structure with IR and NMR. YouTube. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 26, 2026, from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved January 26, 2026, from [Link]

- Royal Society of Chemistry. (n.d.). Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC)

- Google Patents. (n.d.). Process for the preparation of chloro-benzoyl chlorides.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

-

SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved January 26, 2026, from [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved January 26, 2026, from [Link]

- TÜBİTAK Academic Journals. (2020). Synthesis and pharmacological effects of novel benzenesulfonamides carryingbenzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.

-

ResearchGate. (n.d.). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved January 26, 2026, from [Link]

Sources

- 1. N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.sld.cu [scielo.sld.cu]

- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. 2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to N-(5-amino-2-methylphenyl)-3-methylbenzamide: Synthesis, Characterization, and Potential Applications

Introduction and Chemical Identity

N-(5-amino-2-methylphenyl)-3-methylbenzamide belongs to the class of N-arylbenzamides. Its structure features a 3-methylbenzamide moiety connected to a 5-amino-2-methylphenyl group via an amide linkage. This arrangement of functional groups—a substituted aniline and a substituted benzoic acid derivative—makes it a versatile scaffold for further chemical modification and a potential building block in the synthesis of more complex molecules.

While a dedicated CAS number for N-(5-amino-2-methylphenyl)-3-methylbenzamide is not prominently listed, it is crucial to distinguish it from similar registered compounds. For instance, the isomeric N-(5-amino-2-methylphenyl)-4-methylbenzamide is registered under CAS Number 905810-25-5 [1]. Another related compound, 3-amino-N-(2-methylphenyl)benzamide , has the CAS Number 14315-20-9 [2]. The specific placement of the methyl group on the benzamide ring (position 3 versus 4) significantly influences the molecule's spatial arrangement and electronic properties, which in turn can affect its biological activity and material characteristics.

The core structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide suggests its potential as an intermediate in the synthesis of pharmacologically active agents. The presence of a primary amine and a methyl group on the phenyl ring, combined with the amide linkage, are features found in various kinase inhibitors and other therapeutic agents[3][4].

Chemical Structure Diagram

Caption: Chemical structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide.

Proposed Synthesis and Characterization

A plausible and efficient synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide can be achieved through the amidation of 3-methylbenzoyl chloride with 4-methyl-3-nitroaniline, followed by the reduction of the nitro group. This two-step process is a common and reliable method for preparing such substituted benzamides.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide.

Experimental Protocol

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)-3-methylbenzamide

-

Reaction Setup: To a solution of 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of 3-methylbenzoyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the intermediate, N-(2-methyl-5-nitrophenyl)-3-methylbenzamide.

Step 2: Synthesis of N-(5-amino-2-methylphenyl)-3-methylbenzamide

-

Reduction Setup: Dissolve the N-(2-methyl-5-nitrophenyl)-3-methylbenzamide intermediate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reduction: Several methods can be employed for the reduction of the nitro group:

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Metal-Acid Reduction: Alternatively, use a mixture of iron powder (5.0 eq) and ammonium chloride in ethanol/water, or tin(II) chloride in concentrated HCl, and heat the reaction mixture.

-

-

Work-up:

-

For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

For metal-acid reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product, N-(5-amino-2-methylphenyl)-3-methylbenzamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-N).

-

Melting Point Analysis: To assess the purity of the compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-(5-amino-2-methylphenyl)-3-methylbenzamide, based on the known properties of its isomer, N-(5-amino-2-methylphenyl)-4-methylbenzamide[1], and general chemical principles.

| Property | Predicted Value | Source/Justification |

| Molecular Formula | C₁₅H₁₆N₂O | Based on chemical structure |

| Molecular Weight | 240.30 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to light brown solid | Typical for aromatic amides |

| Melting Point | 140-150 °C | Based on similar structures[2] |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Expected for a moderately polar organic molecule |

| XLogP3 | ~2.6 | Estimated based on the value for the 4-methyl isomer[1] |

| Hydrogen Bond Donors | 2 | From the -NH₂ and -NH- groups |

| Hydrogen Bond Acceptors | 2 | From the C=O and -NH₂ groups |

Potential Research Applications

The structural motifs within N-(5-amino-2-methylphenyl)-3-methylbenzamide make it a compound of significant interest for various research and development applications, particularly in the pharmaceutical sector.

-

Intermediate for Kinase Inhibitors: The anilino-pyrimidine and related scaffolds are central to many tyrosine kinase inhibitors used in oncology. The title compound is structurally related to key intermediates in the synthesis of drugs like Imatinib, which targets the Bcr-Abl tyrosine kinase[3][4]. The primary amine group provides a reactive handle for coupling with heterocyclic systems, a common strategy in the design of such inhibitors.

-

Scaffold for Drug Discovery: Beyond kinase inhibitors, the N-arylbenzamide core is a privileged structure in medicinal chemistry. It can be further functionalized to explore a wide range of biological targets. The presence of two modifiable aromatic rings allows for the systematic exploration of structure-activity relationships (SAR).

-

Building Block in Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block in the synthesis of more complex organic molecules, including polymers and dyes[5]. The amine group can be diazotized to introduce other functionalities, or it can participate in condensation reactions.

Safety and Handling

While specific toxicity data for N-(5-amino-2-methylphenyl)-3-methylbenzamide is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-(5-amino-2-methylphenyl)-3-methylbenzamide is a compound with considerable potential as a synthetic intermediate in drug discovery and materials science. Although not widely cataloged, its synthesis is straightforward, and its predicted properties suggest it is a stable, versatile chemical building block. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and explore the applications of this and related molecules. Further research is warranted to fully elucidate its chemical and biological properties.

References

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

N-(5-amino-2-methylphenyl)-4-methylbenzamide | C15H16N2O | CID 16481152. PubChem. [Link]

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). MDPI. [Link]

-

Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. LookChem. [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. 3-amino-N-(2-methylphenyl)benzamide | 14315-20-9 [chemicalbook.com]

- 3. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. lookchem.com [lookchem.com]

Solubility Profile of N-(5-amino-2-methylphenyl)-3-methylbenzamide: A Comprehensive Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Poor solubility can lead to incomplete absorption, high inter-subject variability, and challenges in formulation development. This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity, N-(5-amino-2-methylphenyl)-3-methylbenzamide. We delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, and discuss the pivotal role of pH. This document is intended for researchers, formulation scientists, and drug development professionals, offering a self-validating system of protocols and analysis grounded in regulatory and pharmacopeial standards.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Therefore, a thorough understanding of an API's solubility is not merely a characterization step but a fundamental prerequisite for successful drug development. It directly influences the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and can guide formulation strategies and regulatory pathways, including the potential for biowaivers.[2][3]

This guide focuses on N-(5-amino-2-methylphenyl)-3-methylbenzamide, a compound for which a detailed public solubility profile is not yet established. Our approach is therefore methodological: to provide a robust, scientifically-grounded strategy for generating and interpreting the solubility data essential for its progression from a candidate molecule to a viable therapeutic agent.

Molecular Structure Analysis and Predicted Physicochemical Properties

A molecule's structure is the primary determinant of its physicochemical properties. By deconstructing the architecture of N-(5-amino-2-methylphenyl)-3-methylbenzamide, we can anticipate its solubility behavior and design a targeted experimental plan.

Chemical Structure:

Key Functional Groups and Their Predicted Influence:

-

Primary Aromatic Amine (-NH2): This group is basic and will be protonated in acidic conditions (low pH). The pKa of this group's conjugate acid is crucial. Aromatic amines are generally less basic than aliphatic amines, with pKa values of their conjugate acids typically in the range of 4-5.[4] This ionization at low pH is expected to significantly increase the molecule's aqueous solubility.

-

Secondary Amide (-C(=O)NH-): The amide functional group is relatively neutral and significantly less basic than the amine.[5] While it can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), it is not expected to ionize within the physiological pH range of 1.2 to 6.8.[2][5] Its presence contributes to the molecule's polarity.

-

Aromatic Rings and Methyl Groups (-CH3): The two phenyl rings and two methyl groups are non-polar and contribute to the lipophilicity (hydrophobicity) of the molecule. This inherent lipophilicity will likely lead to low aqueous solubility of the neutral, un-ionized form of the compound.

Predicted Physicochemical Properties Summary:

| Property | Prediction | Rationale |

| Ionization | Basic compound | The primary aromatic amine is the most basic functional group and will be protonated at low pH. |

| pKa (Conjugate Acid) | Estimated 4.0 - 5.5 | Based on typical values for aromatic amines. This must be experimentally determined for accuracy. |

| Intrinsic Solubility (S₀) | Low | The significant hydrophobic surface area from the aromatic rings and methyl groups suggests the neutral form will have poor aqueous solubility. |

| pH-Dependent Solubility | High solubility at pH < pKa | Protonation of the amine group will create a charged species, which is significantly more soluble in water. Solubility will decrease as pH increases above the pKa. |

Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation

For an ionizable compound like N-(5-amino-2-methylphenyl)-3-methylbenzamide, solubility is not a single value but a function of pH. The relationship between pH, the compound's pKa, and its solubility can be described by the Henderson-Hasselbalch equation.[1][6]

For a basic drug (B), the equilibrium in an aqueous solution is:

B + H₂O ⇌ BH⁺ + OH⁻

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble, protonated form (BH⁺):

S_total = S₀ + [BH⁺]

The Henderson-Hasselbalch equation for the conjugate acid (BH⁺) is:

pH = pKa + log ( [B] / [BH⁺] )

By rearranging and substituting S₀ for the concentration of the neutral base [B] at saturation, we can derive the equation for the pH-solubility profile of a basic drug:

S_total = S₀ (1 + 10^(pKa - pH))

This equation is the cornerstone for interpreting the pH-dependent solubility profile. It predicts that for each unit decrease in pH below the pKa, the total solubility will increase by a factor of 10.

Experimental Design and Protocols

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value and is crucial for biopharmaceutical classification, while kinetic solubility is a higher-throughput measurement often used in early discovery to flag potential issues.[5][7]

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, as recommended by regulatory bodies like the WHO and recognized in the USP.[8][9][10] It measures the concentration of a compound in a saturated solution at equilibrium.

Protocol: pH-Dependent Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.8, and 7.4) using compendial reagents.[2][3]

-

Compound Addition: Add an excess amount of solid N-(5-amino-2-methylphenyl)-3-methylbenzamide to vials containing a known volume of each buffer. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment, typically 37 ± 1 °C to simulate physiological conditions.[2][9] Agitate for a sufficient duration to reach equilibrium. A common practice is to sample at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the concentration has plateaued.[10]

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Methods include:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method. Analyze the concentration using a validated HPLC-UV or LC-MS/MS method (see Section 5).

-

pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted significantly during the experiment.[10]

-

Data Analysis: Report the solubility at each pH in units such as mg/mL or µM. Plot the solubility versus the final measured pH.

// Invisible edges for layout edge [style=invis]; prep_buffers -> agitate; agitate -> separate; } enddot Figure 1: Thermodynamic Solubility (Shake-Flask) Workflow.

Kinetic Solubility (Turbidimetric Method)

Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[11] It is a non-equilibrium measurement that often overestimates thermodynamic solubility but is valuable for high-throughput screening.[5]

Protocol: High-Throughput Kinetic Solubility

-

Stock Solution: Prepare a high-concentration stock solution of N-(5-amino-2-methylphenyl)-3-methylbenzamide in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a DMSO-compatible plate (e.g., polypropylene), perform a serial dilution of the stock solution.

-

Dispensing: Using a liquid handler, add a small volume of each DMSO concentration to a clear-bottom microplate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[5]

-

Turbidity Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[5]

-

Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is determined as the concentration at which the turbidity begins to increase significantly above the baseline, indicating precipitation.[12][13]

// Layout edges dilute -> dispense; incubate -> read_turbidity; } enddot Figure 2: Kinetic Solubility (Turbidimetric) Workflow.

Analytical Quantification

Accurate and precise quantification of the dissolved API is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method. For complex matrices or very low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[14][15]

Protocol: General HPLC-UV Method Development

-

Column Selection: A C18 reversed-phase column is a standard starting point for molecules of this type.

-

Mobile Phase Optimization: Develop a mobile phase, typically a gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), that provides good peak shape and retention for the analyte.[4]

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for N-(5-amino-2-methylphenyl)-3-methylbenzamide using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to ensure maximum sensitivity.

-

Calibration Curve: Prepare a series of calibration standards of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity (e.g., r² > 0.999) over the expected concentration range of the solubility samples.

-

Sample Analysis: Inject the diluted supernatant from the solubility experiments and determine the concentration from the calibration curve.

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly to allow for straightforward interpretation.

Table 1: Hypothetical Thermodynamic Solubility Data for N-(5-amino-2-methylphenyl)-3-methylbenzamide at 37°C

| Buffer pH (Final) | Solubility (µg/mL) | Solubility (µM) | Standard Deviation (µg/mL) |

| 1.22 | 1550 | 6504 | 75 |

| 2.15 | 1480 | 6211 | 68 |

| 3.08 | 1250 | 5246 | 55 |

| 4.10 | 450 | 1888 | 25 |

| 5.15 | 55 | 231 | 8 |

| 6.81 | 5.2 | 21.8 | 1.1 |

| 7.42 | 4.9 | 20.6 | 0.9 |

Interpretation:

-

Intrinsic Solubility (S₀): The data shows that solubility plateaus at higher pH values. The intrinsic solubility (S₀) of the neutral form is approximately 5 µg/mL.

-

pH-Dependence: As predicted, the solubility is dramatically higher at low pH, where the amine group is protonated. The sharp decrease in solubility between pH 4 and 5 is consistent with the predicted pKa in this range.

-

BCS Classification: To classify the drug according to the BCS, one would compare the volume of gastrointestinal fluid required to dissolve the highest therapeutic dose to 250 mL.[2][3] For example, if the highest dose is 100 mg, the dose/solubility volume at pH 6.8 would be (100 mg / 0.0052 mg/mL) = 19,230 mL. Since this volume is much greater than 250 mL, N-(5-amino-2-methylphenyl)-3-methylbenzamide would be classified as a low-solubility compound.

Table 2: Kinetic vs. Thermodynamic Solubility at pH 7.4

| Assay Type | Solubility (µM) | Method |

| Kinetic | 45 | Turbidimetry |

| Thermodynamic | 20.6 | Shake-Flask |

Interpretation:

The kinetic solubility is approximately twice the thermodynamic solubility. This is a common finding, as the rapid precipitation from a DMSO solution can lead to the formation of supersaturated solutions or amorphous precipitates that are temporarily more soluble than the stable crystalline form.[11]

Conclusion

This guide outlines a comprehensive, scientifically rigorous approach to characterizing the solubility profile of N-(5-amino-2-methylphenyl)-3-methylbenzamide. By combining theoretical analysis of the molecular structure with established experimental protocols, researchers can generate the critical data needed to understand its biopharmaceutical properties. The predicted low intrinsic solubility and strong pH-dependence, driven by the basic amine moiety, are key characteristics that will guide formulation strategies. The protocols detailed herein, grounded in regulatory and pharmacopeial standards, provide a clear and defensible path for advancing this compound through the drug development pipeline.

References

-

U.S. Food and Drug Administration. (2017). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

- United States Pharmacopeia. <1236> Solubility Measurements. In USP-NF.

-

World Health Organization. (2019). WHO Technical Report Series, No. 1019, Annex 4. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. [Link]

-

International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]

-

Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]

-

U.S. Food and Drug Administration. (2003). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. [Link]

-

U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

Evotec. Turbidimetric Solubility Assay. [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Journal of Drug Delivery and Therapeutics. (2018). COMPARISON OF RP-HPLC AND UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF HALOPERIDOL IN PURE AND PHARMACEUTICAL FORMULATION. [Link]

-

Wikipedia. Liquid chromatography–mass spectrometry. [Link]

-

U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

-

MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. [Link]

-

ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay?. [Link]

-

Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

-

MSK nclInnovations. (1999). INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products Chemistry, Manufacturing, and Controls Content and Format. [Link]

-

PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

PubMed Central. (2008). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

-

PubMed Central. (2016). Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples. [Link]

-

Ministry of Public Health Lebanon. BIOWAIVERS: CRITERIA AND REQUIREMENTS. [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

Scribd. USP 42 Description & Relative Solubility. [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. fda.gov [fda.gov]

- 3. database.ich.org [database.ich.org]

- 4. mdpi.com [mdpi.com]

- 5. evotec.com [evotec.com]

- 6. biorelevant.com [biorelevant.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. asianpubs.org [asianpubs.org]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Systematic Approach to Unveiling the Biological Potential of N-(5-amino-2-methylphenyl)-3-methylbenzamide

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The N-phenylbenzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents. This guide outlines a comprehensive, multi-phase research framework for the systematic evaluation of N-(5-amino-2-methylphenyl)-3-methylbenzamide , a molecule possessing this core structure. While direct biological data on this specific compound is not extensively documented, its structural motifs—the aminobenzamide and toluidine moieties—are features of compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, detailing a logical progression from initial in silico analysis to robust in vitro screening and mechanism of action studies. We provide field-proven experimental protocols and the scientific rationale behind them, establishing a self-validating system to thoroughly characterize the therapeutic potential of this promising chemical entity.

Introduction and Scientific Rationale

The pursuit of novel therapeutic agents is often guided by the exploration of chemical scaffolds known to interact with biological targets. The benzamide functional group is a key feature in numerous approved drugs and clinical candidates, prized for its ability to form critical hydrogen bonds with protein active sites.[4] Furthermore, derivatives of N-phenylbenzamide and aminobenzamide have been successfully developed as inhibitors of various enzymes and modulators of cellular pathways.[3][5][6]

For instance, the related N-(5-amino-2-methylphenyl) moiety is a key intermediate in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor for treating chronic myeloid leukemia.[7][8] This connection immediately suggests that our target compound, N-(5-amino-2-methylphenyl)-3-methylbenzamide , warrants investigation as a potential kinase inhibitor. Moreover, broader families of substituted benzamides have exhibited a remarkable diversity of biological functions:

-

Anticancer Activity: Many aminobenzamide derivatives have been designed as potent anti-gastric cancer agents, inducing apoptosis and cell cycle arrest.[3] Others function as antimitotic agents by inhibiting tubulin polymerization or as specific inhibitors of kinases like ROR1.[9][10]

-

Anti-inflammatory Properties: The modulation of inflammatory pathways is a known activity of related chemical structures.[11][12] The underlying mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory mediators.[13]

-

Antimicrobial and Antiviral Effects: The N-phenylbenzamide scaffold has been identified in novel inhibitors of Enterovirus 71, and other derivatives have shown potent activity against Mycobacterium tuberculosis and various fungi.[1][5][14][15]

This guide, therefore, proposes a hypothesis-driven workflow to systematically probe these high-probability activity domains for N-(5-amino-2-methylphenyl)-3-methylbenzamide.

Proposed Research and Development Workflow

To ensure a logical, efficient, and conclusive investigation, we propose a tiered approach. This workflow is designed to move from broad, cost-effective screening to more focused and resource-intensive mechanistic studies, allowing for early go/no-go decisions.

Caption: Proposed workflow for evaluating N-(5-amino-2-methylphenyl)-3-methylbenzamide.

Phase 1: In Silico Screening & Physicochemical Characterization

Rationale: Before committing to resource-intensive wet lab experiments, computational tools can predict the compound's likely biological targets and assess its drug-like properties. This step helps prioritize which in vitro assays are most relevant.

Molecular Docking Protocol

Objective: To predict the binding affinity and pose of the compound against key protein targets associated with the benzamide scaffold.

-

Target Selection: Based on literature, select relevant protein crystal structures from the Protein Data Bank (PDB). High-priority targets include:

-

Kinases: Abl kinase (PDB ID: 2HYY), ROR1 kinase.

-

Cell Cycle/Apoptosis: Tubulin (colchicine binding site), Poly(ADP-ribose)polymerase (PARP).

-

-

Ligand Preparation:

-

Generate the 3D structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide using chemical drawing software (e.g., ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Protein Preparation:

-

Load the PDB structure into molecular modeling software (e.g., AutoDock Tools, Maestro).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign charges.

-

-

Docking Execution:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file.

-

Run the docking algorithm (e.g., AutoDock Vina) to predict binding scores (kcal/mol) and interaction poses.

-

-

Analysis: Analyze the top-scoring poses. Look for key interactions, such as hydrogen bonds between the amide group of the ligand and residues in the protein's active site. A favorable binding energy suggests the compound is worth pursuing in a corresponding in vitro assay.

Phase 2: Primary In Vitro Biological Screening

Rationale: This phase employs a battery of validated cell-based and biochemical assays to obtain the first experimental evidence of biological activity. The choice of assays is directly informed by the literature review and in silico results.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

Objective: To determine if the compound exhibits cytotoxic (cell-killing) effects against human cancer cell lines.

-

Cell Line Selection: Choose a representative panel. Based on activities of related compounds, we suggest:

-

Cell Culture:

-

Culture cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS) at 37°C, 5% CO₂.

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5%.

-

Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

-

MTT Reagent Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Data Acquisition:

-

Solubilize the formazan crystals by adding 150 µL of DMSO to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Anti-inflammatory Screening (Nitric Oxide Assay)

Objective: To assess the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

-

Assay Procedure:

-

Seed 5 x 10⁴ cells per well in a 96-well plate and allow to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

-

Incubate for 24 hours at 37°C.

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes. A pink/magenta color will develop.

-

Measure absorbance at 540 nm.

-

-

Analysis: Use a sodium nitrite standard curve to quantify the concentration of nitrite (a stable proxy for NO). Calculate the percentage of NO inhibition compared to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity as the cause of reduced NO levels.

Phase 3: Mechanism of Action (MoA) Elucidation

Rationale: If a compound shows promising activity in primary screening (a "hit"), the next critical step is to understand how it works. MoA studies provide insight into the specific cellular pathways being modulated, which is essential for further development.

MoA for an Anticancer Hit

If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM) against one or more cancer cell lines, the following pathway can be investigated.

Caption: Potential kinase inhibition pathway for an anticancer hit.

Protocol: Apoptosis Assessment (Annexin V/PI Staining)

Objective: To determine if the compound induces programmed cell death (apoptosis).

-

Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Staining:

-

Harvest cells (including floating cells in the supernatant).

-

Wash with cold PBS and resuspend in 1X Annexin Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-/PI-: Live cells.

-

Annexin V+/PI-: Early apoptotic cells.

-

Annexin V+/PI+: Late apoptotic/necrotic cells. A significant increase in the Annexin V positive populations indicates apoptosis induction.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Dose-response curves should be generated, and key metrics should be tabulated.

Table 1: Summary of Primary Screening Results

| Assay Type | Cell Line / Organism | Metric | Result |

| Anticancer | A549 | IC₅₀ (µM) | [Insert Value] |

| HGC-27 | IC₅₀ (µM) | [Insert Value] | |

| K562 | IC₅₀ (µM) | [Insert Value] | |

| Anti-inflammatory | RAW 264.7 | NO Inhibition IC₅₀ (µM) | [Insert Value] |

| Antimicrobial | S. aureus | MIC (µg/mL) | [Insert Value] |

| E. coli | MIC (µg/mL) | [Insert Value] |

Conclusion and Future Directions

This guide presents a structured, evidence-based framework for evaluating the biological potential of N-(5-amino-2-methylphenyl)-3-methylbenzamide . By leveraging knowledge from structurally related compounds, we have prioritized anticancer and anti-inflammatory activities as the most probable therapeutic avenues. The proposed workflow, from in silico prediction to primary screening and MoA elucidation, provides a robust and efficient path to characterize this molecule.

Positive results from this comprehensive investigation would establish N-(5-amino-2-methylphenyl)-3-methylbenzamide as a validated hit compound. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as further preclinical evaluation, including pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.[16]

References

- Google Patents. (n.d.). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]

-

Journal of Clinical and Diagnostic Research. (n.d.). Toluidine blue: A review of its chemistry and clinical utility. National Institutes of Health (NIH). [Link]

-

Molecules. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health (NIH). [Link]

-

Molecules. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. National Institutes of Health (NIH). [Link]

-

European Journal of Medicinal Chemistry. (2021). Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. PubMed. [Link]

-

ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from researchgate.net. [Link]

-

ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from researchgate.net. [Link]

-

Journal of Natural Products. (2020). Anti-inflammatory Activity of Absinthin and Derivatives in Human Bronchoepithelial Cells. PubMed. [Link]

-

Molecules. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

ResearchGate. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from researchgate.net. [Link]

-

Bioorganic & Medicinal Chemistry. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. [Link]

-

International Journal of Molecular Sciences. (n.d.). Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. MDPI. [Link]

-

Molecules. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Institutes of Health (NIH). [Link]

-

Molecules. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

European Journal of Medicinal Chemistry. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH). [Link]

-

Molecules. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed. [Link]

-

Anticancer Research. (n.d.). Antiproliferative Activity of 3-aminobenzamide in A431 Carcinoma Cells Is Associated With a Target Effect on Cytoskeleton. PubMed. [Link]

-

Frontiers in Chemistry. (n.d.). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Retrieved from frontiersin.org. [Link]

-

LookChem. (n.d.). Cas 4943-85-5, 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. Retrieved from lookchem.com. [Link]

-

ResearchGate. (n.d.). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Retrieved from researchgate.net. [Link]

-

ResearchGate. (2025). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. Retrieved from researchgate.net. [Link]

-

CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from cyberleninka.ru. [Link]

-

Journal of Medicinal Chemistry. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Toluidine blue: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative activity of 3-aminobenzamide in A431 carcinoma cells is associated with a target effect on cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Activity of Absinthin and Derivatives in Human Bronchoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Predicting the Mechanism of Action for N-(5-amino-2-methylphenyl)-3-methylbenzamide

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Preamble: From Chemical Structure to Biological Hypothesis

In drug discovery, the journey of a small molecule from a mere structural diagram to a potential therapeutic is a rigorous process of elucidation. The central challenge lies in understanding its mechanism of action (MoA)—the specific biochemical interaction through which it produces its pharmacological effect. This guide provides an in-depth, technically-grounded framework for predicting and validating the MoA of a novel compound, N-(5-amino-2-methylphenyl)-3-methylbenzamide .

Initial analysis of this compound reveals a critical clue: its core structure bears a resemblance to known intermediates used in the synthesis of kinase inhibitors, such as the phenylaminopyrimidine scaffold found in Imatinib.[1][2] This observation allows us to move beyond generic screening and formulate a central, testable hypothesis: N-(5-amino-2-methylphenyl)-3-methylbenzamide is a putative protein kinase inhibitor.

This document outlines a logical, multi-pillar strategy that begins with computational prediction to identify the most probable kinase targets and culminates in a tiered experimental workflow to validate this hypothesis, confirm target engagement, and characterize the compound's functional effects at the cellular level.

Part 1: In Silico Target Prediction — Building a Data-Driven Hypothesis

Before committing to resource-intensive wet-lab experiments, we must leverage computational tools to refine our hypothesis and identify a shortlist of high-probability targets.[3][4] This in silico phase is a cost-effective and powerful method for navigating the vast proteome and prioritizing experimental efforts.[5]

Ligand-Based Target Prediction

The foundational principle of ligand-based prediction is that structurally similar molecules often bind to the same protein targets. Given our central hypothesis, we will use platforms that compare our query molecule against databases of ligands with known biological activities.

Methodology: SwissTargetPrediction

SwissTargetPrediction is a robust online tool that predicts protein targets based on a combination of 2D and 3D structural similarity to known active ligands.[6][7][8][9][10]

-

Step 1: Input. The SMILES (Simplified Molecular-Input Line-Entry System) string for N-(5-amino-2-methylphenyl)-3-methylbenzamide, Cc1ccc(C(=O)Nc2ccc(N)c(C)c2)cc1, is submitted to the server.

-

Step 2: Analysis. The algorithm screens the query molecule against a curated library of over 370,000 active compounds linked to more than 3,000 targets.

-

Step 3: Hypothesis Refinement. The output is a ranked list of probable protein targets. Based on our hypothesis, we will prioritize protein kinases (e.g., ABL, SRC, KIT, PDGF-R) that appear high on this list. The platform's "Probability" score provides a quantitative measure for ranking these predictions.

Methodology: ChEMBL Similarity Search

The ChEMBL database is a comprehensive, manually curated resource of bioactive molecules with drug-like properties.[11][12][13] A similarity search can uncover compounds with known kinase inhibitory activity that closely resemble our molecule of interest.

-

Step 1: Structure Search. Using the chemical structure of N-(5-amino-2-methylphenyl)-3-methylbenzamide, perform a similarity search within the ChEMBL database.[14][15]

-

Step 2: Filter & Analyze. Filter the results for compounds with a high Tanimoto similarity coefficient (>0.85) and annotated activity against protein kinase targets.

-

Step 3: Cross-Reference. The identified kinases are cross-referenced with the SwissTargetPrediction results to build a consensus list of the most likely targets.

Gene Expression & Pathway Analysis

A compound's MoA can also be inferred by comparing its effect on cellular gene expression to a reference library of perturbational signatures. The Connectivity Map (CMap) from the Broad Institute provides such a resource.[16][17][18][19]

Methodology: Connectivity Map (CMap) Analysis

If early cell-based screening data is available, CMap can connect our compound to others with known MoAs based on shared transcriptomic signatures.[20][21]

-

Step 1: Signature Generation. A relevant human cell line (e.g., a cancer cell line) is treated with N-(5-amino-2-methylphenyl)-3-methylbenzamide, and the resulting gene expression profile (signature) is determined using a method like RNA-seq.

-

Step 2: Querying the Database. This signature is used to query the CMap database, which contains over a million transcriptional profiles from cells perturbed by thousands of small molecules and genetic manipulations.[18]

-

Step 3: MoA Connection. The algorithm identifies reference compounds that produce similar (or opposite) gene expression signatures. If the top hits are populated by known kinase inhibitors, this provides strong, systems-level evidence supporting our primary hypothesis.

In Silico Workflow & Hypothesis Summary

The convergence of these computational methods allows for the generation of a specific, actionable list of potential targets for experimental validation.

| Prediction Tool | Principle | Anticipated Outcome |

| SwissTargetPrediction | 2D/3D Ligand Similarity | Ranked list of protein targets, with kinases expected to be highly represented. |

| ChEMBL | Ligand Similarity Search | Identification of known kinase inhibitors with high structural similarity. |

| Connectivity Map | Transcriptomic Signature Matching | Positive correlation with signatures of known kinase inhibitors (e.g., Imatinib, Dasatinib). |

Part 2: Experimental Validation — From Hypothesis to Evidence

With a prioritized list of putative kinase targets, the next phase is to empirically validate these predictions through a tiered, self-validating experimental workflow. This process is designed to answer three fundamental questions in sequence:

-

Does the compound physically bind to the predicted target?

-

Does this binding modulate the target's biochemical function?

-

Does this functional modulation translate to a measurable effect in a relevant cellular context?

Tier 1: Target Engagement Confirmation

The first and most critical step is to confirm direct, physical binding between the compound and its predicted protein targets. A Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is an ideal primary screening method for this purpose due to its high throughput and low material consumption.

Protocol: Differential Scanning Fluorimetry (DSF)

-

Principle: DSF measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm).

-

Step 1: Preparation. Recombinant proteins for the top 5-10 predicted kinase targets are procured or expressed. Each protein is diluted to a final concentration of 2 µM in a suitable assay buffer. A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added.

-

Step 2: Compound Addition. The compound is added to the protein-dye mixture at a final concentration of 10-20 µM. A vehicle control (e.g., DMSO) must be run in parallel for each protein as a baseline.

-

Step 3: Thermal Denaturation. The plate is placed in a real-time PCR instrument, and a thermal gradient is applied (e.g., from 25°C to 95°C). Fluorescence is monitored at each temperature increment.

-

Step 4: Data Analysis. The melting temperature (Tm) is the point at which the fluorescence signal is maximal. A positive "hit" is identified by a significant positive shift in Tm (ΔTm > 2°C) in the presence of the compound compared to the DMSO control. This directly indicates ligand binding.

Tier 2: Affinity and Functional Modulation

For targets confirmed as "hits" in the DSF assay, we must quantify the binding affinity and determine if the interaction leads to functional inhibition.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[22][23][24][25][26]

-

Principle: An immobilized "ligand" (the kinase) on a sensor chip interacts with an "analyte" (the compound) flowing over the surface, causing a change in the refractive index that is proportional to the binding mass.[26]

-

Step 1: Immobilization. The recombinant kinase is immobilized onto a sensor chip surface.

-

Step 2: Interaction Analysis. A series of concentrations of the compound are injected over the chip surface. The binding response is measured in real-time.

-

Step 3: Data Analysis. The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Protocol: In Vitro Kinase Inhibition Assay

This assay measures the enzymatic activity of the kinase to determine if the compound acts as an inhibitor and to quantify its potency (IC50).

-

Principle: A universal kinase assay kit (e.g., ADP-Glo™) measures the amount of ADP produced during the kinase's phosphorylation reaction. A decrease in ADP production signifies inhibition.

-

Step 1: Assay Setup. The kinase, its specific substrate, and ATP are combined in an assay buffer.

-

Step 2: Compound Titration. A serial dilution of the compound is added to the reaction wells, typically ranging from 10 µM down to 0.1 nM. Positive (a known inhibitor) and negative (DMSO) controls are essential.

-

Step 3: Reaction & Detection. The kinase reaction is initiated and allowed to proceed for a set time. The detection reagent is then added to measure ADP production via a luminescent signal.

-

Step 4: IC50 Calculation. The luminescence data is plotted against the compound concentration, and the data is fitted to a dose-response curve to calculate the IC50 value—the concentration of compound required to inhibit 50% of the kinase activity.

Tier 3: Cellular Mechanism of Action

The final validation step is to confirm that the compound engages its target in a cellular environment and produces the expected biological outcome.[27][28][29][30][31]

Hypothetical Target Scenario: ABL Kinase Let's assume the preceding assays identified ABL1 kinase as a high-affinity target. We would select a cell line dependent on BCR-ABL activity, such as the K562 chronic myeloid leukemia cell line.

Protocol: Target Phosphorylation by Western Blot

-

Principle: This assay directly measures the inhibition of the kinase's activity within the cell by assessing the phosphorylation state of a known downstream substrate.

-

Step 1: Cell Treatment. K562 cells are treated with increasing concentrations of the compound for a defined period (e.g., 2-4 hours).

-

Step 2: Lysis & Protein Quantification. Cells are lysed, and total protein concentration is determined.

-

Step 3: Western Blot. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated CrkL (a direct substrate of BCR-ABL) and total CrkL (as a loading control).

-

Step 4: Analysis. A dose-dependent decrease in the phospho-CrkL signal relative to the total CrkL signal provides direct evidence of target inhibition in a cellular context.

Protocol: Cell Proliferation Assay

-

Principle: This assay measures the overall phenotypic effect of target inhibition on cell viability and growth.

-

Step 1: Cell Plating & Treatment. K562 cells are plated in 96-well plates and treated with a serial dilution of the compound.

-

Step 2: Incubation. Cells are incubated for 72 hours to allow for effects on proliferation.

-

Step 3: Viability Measurement. A viability reagent (e.g., CellTiter-Glo® or MTS) is added, and the resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured.

-

Step 4: GI50 Calculation. The data is used to calculate the GI50 (concentration for 50% growth inhibition), demonstrating a functional cellular consequence of target engagement.

Part 3: Data Integration and Conclusion

Summary of Hypothetical Validation Data

| Assay | Metric | Hypothetical Result for ABL1 Kinase | Interpretation |

| DSF / TSA | ΔTm (°C) | +5.2 °C | Strong evidence of direct binding. |

| SPR | KD (nM) | 85 nM | High-affinity interaction confirmed. |

| In Vitro Kinase Assay | IC50 (nM) | 150 nM | Potent functional inhibition of enzymatic activity. |

| Western Blot (K562) | p-CrkL Levels | Dose-dependent decrease | Target engagement and inhibition confirmed in a cellular context. |

| Proliferation (K562) | GI50 (nM) | 250 nM | Functional cellular outcome consistent with target inhibition. |

Concluding Statement on Mechanism of Action